2-(Dimethylamino)cyclopentanol hydrochloride
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Overview
Description
2-(Dimethylamino)cyclopentanol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a derivative of cyclopentanol, where the hydroxyl group is substituted with a dimethylamino group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)cyclopentanol hydrochloride typically involves the reaction of cyclopentanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A reducing agent such as sodium borohydride is often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems can also help in maintaining precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)cyclopentanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., sodium azide) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted cyclopentanol derivatives.
Scientific Research Applications
2-(Dimethylamino)cyclopentanol hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)cyclopentanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: The parent compound without the dimethylamino substitution.
Dimethylaminocyclohexanol: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
Dimethylaminocyclopentane: A compound with a similar structure but without the hydroxyl group.
Uniqueness
2-(Dimethylamino)cyclopentanol hydrochloride is unique due to its specific combination of a cyclopentane ring, a hydroxyl group, and a dimethylamino group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H16ClNO |
---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
2-(dimethylamino)cyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-8(2)6-4-3-5-7(6)9;/h6-7,9H,3-5H2,1-2H3;1H |
InChI Key |
OMWDPKYCGZBEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCC1O.Cl |
Origin of Product |
United States |
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